molecular formula C18H19N3O5 B2932170 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034284-56-3

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2932170
CAS RN: 2034284-56-3
M. Wt: 357.366
InChI Key: SDLDWRIWGMHTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2,3-Dihydrobenzo[b][1,4]dioxin . It has been reported to have antioxidant activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure and its chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve several steps. For example, the synthesis of similar compounds involves reactions such as bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH .


Physical And Chemical Properties Analysis

This compound has several physical and chemical properties that can be analyzed. For example, it has a high GI absorption, is BBB permeant, and is not a substrate for various cytochrome P450 enzymes . It also has a Log Po/w value of 1.57 (iLOGP), indicating its lipophilicity .

Scientific Research Applications

Antimicrobial Activity

Research on structurally related compounds includes the study of new pyridine derivatives and their antimicrobial activity against various bacterial and fungal strains. This indicates a potential application in developing antimicrobial agents from structurally similar compounds like the one (Patel, Agravat, & Shaikh, 2011).

Metabolism by Pseudomonas putida

Studies have also explored the metabolism of aromatic acids by Pseudomonas putida, showcasing the microbial degradation of complex organic compounds, which could suggest a bioremediation or biochemical pathway analysis application for related chemical structures (Donnelly & Dagley, 1980).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of compounds for anti-inflammatory and analgesic activities highlight another potential research application. Compounds structurally related to the one mentioned may serve as leads in the development of new therapeutic agents (Muchowski et al., 1985).

Novel Heterocyclic Systems

The generation of novel heterocyclic systems through chemical synthesis provides insights into the diversity of chemical structures that can be explored for various biological and pharmaceutical applications. This underscores the importance of chemical synthesis in discovering new molecules with potential utility (Deady & Devine, 2006).

Antiviral Applications

The synthesis and evaluation of benzofuran-transition metal complexes for antiviral activity represent another intriguing area of research. Such studies are crucial for the development of new antiviral agents, especially in light of emerging viral threats (Galal et al., 2010).

Future Directions

Future research could focus on further elucidating the synthesis process, mechanism of action, and potential applications of this compound. Improvements in the synthesis process, such as simplifying the reaction steps and increasing the yield, could also be explored .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-12-5-8-21(11-12)18(22)13-3-2-4-14-15(13)25-10-9-24-14/h2-4,6-7,12H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLDWRIWGMHTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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